molecular formula C17H25N5O2 B13904591 N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide

Cat. No.: B13904591
M. Wt: 331.4 g/mol
InChI Key: UXCWPKRLCGSOGT-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide scaffold linked to a 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core via a carbonyl group.

Properties

Molecular Formula

C17H25N5O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H25N5O2/c1-21-14-6-7-18-9-13(14)15(20-21)17(24)22-8-2-3-11(10-22)16(23)19-12-4-5-12/h11-12,18H,2-10H2,1H3,(H,19,23)

InChI Key

UXCWPKRLCGSOGT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine ring system is often synthesized via condensation of hydrazine derivatives with appropriately substituted pyridine precursors. The 1-methyl substitution is introduced either by methylation of the pyrazole nitrogen or by employing methyl-substituted hydrazine reagents.

Key steps include:

  • Formation of a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine intermediate.
  • Introduction of the methyl group at the pyrazole nitrogen.
  • Functionalization at the 3-position to introduce a carbonyl group for subsequent coupling.

Preparation of Piperidine-3-carboxamide Intermediate

The piperidine-3-carboxamide fragment is synthesized starting from piperidine derivatives, often protected as tert-butyl carbamates or esters to control reactivity. The carboxamide functionality is introduced via amidation reactions of the corresponding carboxylic acid or activated ester.

Typical procedures involve:

  • Protection of the piperidine nitrogen.
  • Functional group transformations to install the carboxamide at the 3-position.
  • Deprotection steps to free the nitrogen for coupling.

Coupling of the Pyrazolo[4,3-c]pyridine Carbonyl to Piperidine Nitrogen

The key carbonyl linkage between the pyrazolo[4,3-c]pyridine and piperidine is formed via amide bond formation. This is commonly achieved by:

  • Activation of the pyrazolo[4,3-c]pyridine carboxylic acid or acid chloride.
  • Reaction with the free amine of the piperidine-3-carboxamide.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed in earlier steps to assemble substituted intermediates before the final amide coupling.

Introduction of the N-Cyclopropyl Group

The cyclopropyl group on the nitrogen is typically introduced by:

  • N-alkylation of the piperidine nitrogen with cyclopropyl halides or cyclopropyl-containing reagents.
  • Alternatively, starting from cyclopropyl-substituted amines.

Representative Experimental Conditions and Yields

Research literature and chemical supplier data provide experimental details on similar heterocyclic and piperidine derivatives, which inform the preparation of this compound.

Step Reaction Conditions Catalyst/Reagents Solvent Temperature Time Yield (%) Notes
Suzuki Coupling for Intermediate Formation Pd(PPh3)4 or Pd(dppf)Cl2·CH2Cl2 Potassium carbonate or sodium carbonate 1,4-dioxane/water or DMF 80-120 °C 0.5-10 h 40-92 Microwave irradiation improves yield and time
Amide Bond Formation Acid chloride or activated ester with amine EDCI, HATU, or direct coupling Dichloromethane or DMF Room temp to 60 °C 2-24 h 60-85 Requires dry conditions for optimal yield
N-Cyclopropylation Cyclopropyl bromide or chloride with base K2CO3 or NaH DMF or acetonitrile 50-80 °C 4-12 h 50-70 Controlled to avoid over-alkylation

Analytical and Purification Techniques

  • Purification is typically performed by flash column chromatography using silica gel, with eluents such as ethyl acetate/petroleum ether mixtures.
  • Characterization involves ^1H NMR, ^13C NMR, LC-MS, and sometimes X-ray crystallography to confirm structure.
  • Yields and purity are monitored by HPLC and LC-MS.

Summary Table of Key Preparation Steps

Synthetic Fragment Key Reaction Type Typical Reagents Yield Range Reference
Pyrazolo[4,3-c]pyridine core Condensation, methylation Hydrazine derivatives, methyl iodide 60-85%
Piperidine-3-carboxamide Amidation, protection/deprotection Boc-protected piperidine, amide coupling agents 55-80%
Carbonyl coupling (amide bond) Amide bond formation Acid chloride, EDCI/HATU, base 60-85%
N-Cyclopropyl introduction N-alkylation Cyclopropyl halides, base 50-70%

Chemical Reactions Analysis

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Compound A : N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
  • Structural Differences : Cyclopentyl group replaces cyclopropyl; otherwise, the core matches the target compound.
Compound B : Thiazolo[4,5-d]pyrimidine-6(7H)-acetamide derivative ()
  • Structural Differences : Thiazolo-pyrimidine core replaces pyrazolo-pyridine.
  • However, reduced π-π stacking ability compared to pyrazolo-pyridine may limit CNS penetration .
Compound C : N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
  • Structural Differences : Pyrazolo[3,4-b]pyridine core with a sulfone-containing substituent.
  • Impact : The sulfone group increases polarity and solubility but may reduce blood-brain barrier permeability. The phenyl group at position 6 introduces aromatic interactions, useful in hydrophobic binding pockets .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 403.9 ~420 406.4 410.5
LogP (Predicted) 2.8 3.1 2.5 2.9
Aqueous Solubility Moderate Low High Moderate
Metabolic Stability High Moderate Low High

Key Observations :

  • The target compound’s cyclopropyl group contributes to higher metabolic stability compared to Compound A’s cyclopentyl analog .
  • Compound B’s thiazolo-pyrimidine core increases solubility but reduces stability due to sulfur-mediated oxidation .

Biological Activity

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride (CAS No. 1257856-35-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₇H₂₆ClN₅O₂
Molecular Weight367.87 g/mol
CAS Number1257856-35-1
MDL NumberMFCD12028324

The compound exhibits its biological activity primarily through modulation of various molecular targets within the body. It is hypothesized to interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular communication. The specific interactions can lead to alterations in intracellular calcium levels and activation of downstream signaling pathways .

Antitumor Activity

Research indicates that derivatives related to the pyrazolo[4,3-c]pyridine scaffold demonstrate notable antitumor properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models. Specifically, studies have shown that modifications to this scaffold can enhance potency against specific cancer cell lines:

  • Example Compound : CFI-400945 (analogous structure)
    • Activity : Inhibits HCT116 colon cancer growth.
    • IC50 : Low nanomolar range indicating high potency against tumor cells .

Pharmacological Studies

In vitro studies have demonstrated that the compound can effectively inhibit certain kinases involved in cancer progression. For example, structural analogs have shown promising results as inhibitors of the Pim family of kinases with IC50 values in the nanomolar range .

Case Studies

  • Study on Antiproliferative Effects
    • Objective : Evaluate the antiproliferative effects of N-cyclopropyl derivatives on multiple myeloma cell lines.
    • Findings : The compound exhibited an IC50 value of 0.64 μM against MM1.S cells, indicating significant activity against this type of cancer .
  • In Vivo Efficacy
    • Model : Xenograft models in mice.
    • Results : Administration of related compounds led to a substantial reduction in tumor size, suggesting effective bioavailability and therapeutic potential in vivo .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may act as an irritant; therefore, further toxicological evaluations are necessary to establish a safety profile for potential therapeutic use .

Q & A

Q. What methodologies resolve inconsistencies in NMR spectra due to tautomeric equilibria or rotational isomers?

  • Answer : Variable-temperature NMR (e.g., 25–60°C) can stabilize tautomeric forms. For rotational isomers (e.g., amide bond rotation), use NOESY or ROESY to assess spatial proximity of protons. Computational simulations (e.g., DFT) predict dominant tautomers and guide spectral assignments .

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